molecular formula C40H56O B1239401 Citroxanthin CAS No. 515-06-0

Citroxanthin

Cat. No. B1239401
CAS RN: 515-06-0
M. Wt: 552.9 g/mol
InChI Key: GFPJSSAOISEBQL-FZKBJVJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citroxanthin, also known as Mutatochrome or Flavacin , is a carotenoid pigment . It is a deep violet crystal that is sensitive to oxygen and light . It is predominantly the trans (z) isomer of citranaxanthin along with minor amounts of other carotenoids .


Synthesis Analysis

Citroxanthin is synthesized and used in various forms such as solutions or suspensions in edible fats or oils, emulsions, and water-dispersible powders . These preparations may have different cis/trans isomer ratios . The specifications define only synthetic citranaxanthin .


Molecular Structure Analysis

The chemical formula of Citroxanthin is C40H56O . It has a molecular mass of 552.433115 daltons . The structural formula is 5,8-Epoxy-5,8-dihydro-β,β-carotene .


Physical And Chemical Properties Analysis

Citroxanthin is insoluble in water, very slightly soluble in ethanol, slightly soluble in vegetable oils, and soluble in chloroform . A solution of citranaxanthin in chloroform has an absorbance maximum between 478 and 482 nm .

Scientific Research Applications

Protective Effects in Kidney Injury

Astaxanthin (AST) has demonstrated protective effects against contrast-induced acute kidney injury in rats, potentially linked to the SIRT1-p53 pathway. It appears to reduce oxidative stress and improve antioxidant stress indicators in renal tissues, suggesting its utility in renal protection (Gao et al., 2018).

Applications in Aquaculture

Astaxanthin is utilized in aquaculture for its potent antioxidant properties, contributing to the health of aquatic animals. It is frequently added to diets to enhance coloration in various species, and it has shown benefits for survival, growth performance, reproductive capacity, stress tolerance, and disease resistance in these animals (Lim et al., 2018).

Environmental Impact of Production

The production of astaxanthin, particularly from the green microalga Haematococcus pluvialis, involves significant environmental impacts, mainly due to electricity requirements. Life cycle assessments suggest the need for alternative production methods, such as using sunlight instead of artificial illumination, to reduce these impacts (Pérez-López et al., 2014).

Potential in Human Health and Nutrition

Astaxanthin shows promise in various aspects of human health, including antioxidative and anti-inflammatory properties, and potential effects on cancer, diabetes, the immune system, and ocular health. Its sources, extraction methods, stability, and potential health benefits have been extensively reviewed, highlighting its diverse applications in the nutraceutical and pharmaceutical industries (Hussein et al., 2006; Ambati et al., 2014).

Potential in Cardiovascular Health

Astaxanthin-enriched diets have shown beneficial effects on hypertension in spontaneously hypertensive rats. It led to lower blood pressure, reduced cardiac hypertrophy, improved vascular function, and decreased oxidative stress, suggesting its potential in managing cardiovascular health (Monroy-Ruiz et al., 2011).

Antioxidant and UV-Light Protection

Astaxanthin's strong antioxidant activity points to its potential applications in skin health, including UV-light protection and anti-inflammatory properties. It may play a role in managing various skin conditions and promoting overall skin health (Guerin et al., 2003).

Geroprotective Potential

Astaxanthin exhibits properties that suggest its potential as a geroprotector, particularly in brain aging. It has been observed to slow down brain aging by increasing BDNF levels in the brain, attenuating oxidative damage, and protecting mitochondrial functions. Its modulation of key proteins linked to longevity makes it a promising candidate in geroprotection (Sorrenti et al., 2020).

properties

IUPAC Name

4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJSSAOISEBQL-FZKBJVJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

515-06-0
Record name CITROXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167 °C
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citroxanthin
Reactant of Route 2
Citroxanthin
Reactant of Route 3
Citroxanthin
Reactant of Route 4
Citroxanthin
Reactant of Route 5
Citroxanthin
Reactant of Route 6
Citroxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.